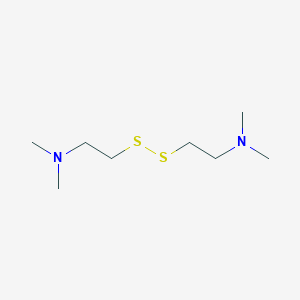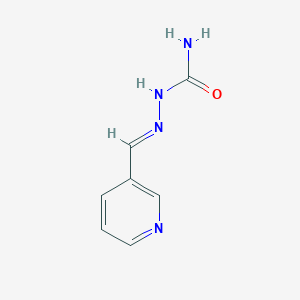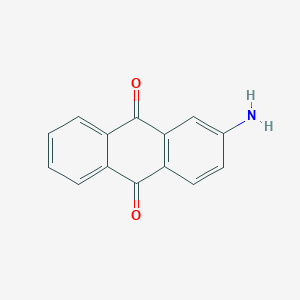
2-氨基蒽醌
概述
描述
Synthesis Analysis
The synthesis of 2-aminoanthraquinone involves systematic methods that allow for the creation of a variety of compounds. This process is crucial for generating compounds that have specific and desired properties for various applications (Gouda et al., 2010).
Molecular Structure Analysis
The molecular structure of 2-aminoanthraquinone is characterized by certain photophysical properties, including its behavior in different solvents. These properties are influenced by the molecular conformation, which varies depending on the solvent used and the structural changes in the molecule (Yatsenko et al., 2000).
Chemical Reactions and Properties
2-Aminoanthraquinone exhibits unusual reactivity in copper-catalyzed multicomponent reactions. These reactions can lead to novel compounds with significant optical properties, such as fluorescent materials. Understanding these reactions is key to exploring the potential applications of 2-aminoanthraquinone in various fields (Periyaraja et al., 2013).
Physical Properties Analysis
The physical properties of 2-aminoanthraquinone are significant in various analytical methods. For instance, electroanalytical methods have been developed to determine trace amounts of this compound in mixed aqueous-methanol media. These methods are based on the reduction of anthraquinone and highlight the importance of understanding the physical properties of 2-aminoanthraquinone for analytical applications (Pecková et al., 2007).
Chemical Properties Analysis
The chemical properties of 2-aminoanthraquinone are crucial for its applications in various fields. These properties, such as the ability to form stable complexes with metals, are essential for developing chemosensors and molecular logic devices. The versatility in chemical behavior makes 2-aminoanthraquinone a valuable compound in material science and chemistry (Kaur & Kumar, 2012).
科学研究应用
抗疟疾和黄嘌呤氧化酶抑制:2-氨基蒽醌已被发现具有显著的抗疟疾活性和黄嘌呤氧化酶抑制性质,表明在疟疾治疗和痛风管理中具有潜在的治疗应用(Rauf et al., 2016)。
杂环合成中间体:这种化合物作为合成各种杂环系统的中间体至关重要,这对于开发药物和其他合成有用化合物至关重要(Gouda et al., 2010)。
电分析应用:2-氨基蒽醌用于电分析方法中,用于确定各种介质中的微量物质,展示了其在分析化学中的实用性(Pecková et al., 2007)。
致癌性研究:研究表明,2-氨基蒽醌可能具有致癌作用,特别是在实验模型中导致肝细胞癌和恶性造血淋巴瘤(National Cancer Institute, 1978)。
抗菌性能:2-氨基蒽醌的衍生物已被合成并评估其抗菌活性,表明在开发新的抗菌剂中具有潜在用途(Khan et al., 2016)。
遗传毒性分析:对氨基蒽醌衍生物的研究探讨了它们的遗传毒性效应,有助于我们理解药物毒性和潜在的治疗应用(Au et al., 1981)。
癌症研究中的细胞毒性:氨基蒽醌衍生物已显示出对各种癌细胞系的细胞毒性活性,暗示了它们在癌症治疗中的潜力(Nor et al., 2013)。
肾毒性研究:已证明2-氨基蒽醌在动物模型中引起肾毒性效应,有助于毒理学研究和安全评估(Baker et al., 1975)。
NMDA受体调节配体:已确定其作为N-甲基-D-天冬氨酸(NMDA)受体功能的潜在调节剂,表明其在神经学研究中的用途(Bence et al., 2000)。
药物代谢酶改变:将2-氨基蒽醌喂食给大鼠会改变各种药物代谢酶的活性,表明其对药物代谢和药代动力学的影响(Ramanathan et al., 1981)。
作用机制
Target of Action
2-Aminoanthraquinone has been studied for its antimalarial and xanthine oxidase inhibitor potential . The primary targets of this compound are the Plasmodium falciparum , a protozoan parasite responsible for the most virulent form of malaria, and the xanthine oxidase enzyme , which plays a key role in the metabolism of purines in the body .
Mode of Action
The compound interacts with its targets in a concentration-dependent manner. It demonstrates marked antimalarial activity, with a maximum effect of 89.06% and an IC50 of 34.17 µM . Regarding xanthine oxidase inhibitor activity, it evokes a significant effect with 57.45% activity and an IC50 value of 81.57.19µM .
Biochemical Pathways
Anthraquinones, the class of compounds to which 2-aminoanthraquinone belongs, are known to inhibit cancer progression by targeting essential cellular proteins . They are involved in various antitumor activities, including the inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis, and tumor angiogenesis .
Pharmacokinetics
Anthraquinones are absorbed mainly in the intestines and are mostly distributed in blood flow-rich tissues and organs . The absorption rates of free anthraquinones are faster than those of their conjugated glycosides due to their higher liposolubility . A fluctuation in blood concentration and two absorption peaks of anthraquinones may result from the hepato-intestinal circulation, reabsorption, and transformation . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .
Result of Action
The molecular and cellular effects of 2-Aminoanthraquinone’s action are primarily seen in its antimalarial and xanthine oxidase inhibitory activity. It demonstrates a marked concentration-dependent antimalarial activity . In terms of xanthine oxidase inhibition, it evokes a significant effect, potentially impacting the metabolism of purines in the body .
Action Environment
The action, efficacy, and stability of 2-Aminoanthraquinone can be influenced by various environmental factors. For instance, it is practically insoluble in water and diethyl ether, slightly soluble in ethanol, and soluble in chloroform, benzene, and acetone . This solubility profile can impact its bioavailability and distribution in the body. Furthermore, it decomposes at its melting point, which could affect its stability under certain conditions .
安全和危害
When 2-aminoanthraquinone is heated to decomposition, it emits toxic fumes of nitrogen oxides . The primary route of potential human exposure to this chemical is dermal contact . Acute exposure of humans to 2-aminoanthraquinone can cause irritation of the eyes and skin . It is reasonably anticipated to be a human carcinogen . Safety data sheets recommend obtaining special instructions before use, not handling until all safety precautions have been read and understood, and wearing protective gloves/protective clothing/eye protection/face protection .
未来方向
A series of aminoanthraquinone organic dyes have been shown to promote the efficiency for visible light-driven CO2 reduction to CO when coupled with an Fe porphyrin catalyst . This suggests potential future directions for the use of 2-Aminoanthraquinone in the field of photocatalysis . Additionally, anthraquinone-grafted carbons synthesized using 2-aminoanthraquinone have been suggested for use in environmental sensors .
生化分析
Biochemical Properties
It is known that anthraquinones, a class of compounds to which 2-Aminoanthraquinone belongs, have effects of anti-inflammation and anti-oxidation, antibacterial and antiviral, anti-osteoporosis, and anti-tumor . The specific enzymes, proteins, and other biomolecules that 2-Aminoanthraquinone interacts with are yet to be identified.
Cellular Effects
2-Aminoanthraquinone has been shown to have marked concentration-dependent antimalarial activity . It also demonstrated significant xanthine oxidase inhibitory activity . In animal studies, dietary administration of 2-Aminoanthraquinone caused liver cancer (hepatocellular carcinoma) in mice of both sexes and increased the combined incidence of benign and malignant liver tumors (hepatocellular adenoma and carcinoma) in male rats .
Molecular Mechanism
It is known that anthraquinones can inhibit cancer progression by targeting essential cellular proteins
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Aminoanthraquinone demonstrated marked concentration-dependent antimalarial activity with a maximum effect of 89.06% . It also showed significant xanthine oxidase inhibitory activity with 57.45% activity
Dosage Effects in Animal Models
It is known that exposure to 2-Aminoanthraquinone may cause bladder cancer in those working in the dye manufacturing industry .
Metabolic Pathways
The metabolic pathways of anthraquinones, including 2-Aminoanthraquinone, involve hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification by intestinal flora and liver metabolic enzymes . Hydrolysis, glycuronidation, and sulfation are the dominant pathways .
Transport and Distribution
It is known that anthraquinones are absorbed mainly in the intestines and are mostly distributed in blood flow-rich tissues and organs .
Subcellular Localization
It is known that the prediction of protein subcellular localization is of great relevance for proteomics research
属性
IUPAC Name |
2-aminoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGPDSATLSAZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Record name | 2-AMINOANTHRAQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17854 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-AMINOANTHRAQUINONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1579 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020068 | |
| Record name | 2-Aminoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-aminoanthraquinone appears as red needle-like crystals or dark brown granular solid. (NTP, 1992), Red or orange-brown solid; [HSDB] Orange-brown powder; [MSDSonline], RED OR ORANGE-BROWN SOLID IN VARIOUS FORMS. | |
| Record name | 2-AMINOANTHRAQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17854 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminoanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3063 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-AMINOANTHRAQUINONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1579 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
| Record name | 2-AMINOANTHRAQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17854 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminoanthraquinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4088 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
283 °C, 283 °C closed cup, 283 °C c.c. | |
| Record name | 2-Aminoanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3063 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Aminoanthraquinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4088 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-AMINOANTHRAQUINONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1579 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992), Insoluble in water, ethyl ether; slightly soluble in ethanol; soluble in acetone, benzene, chloroform, In water, 0.16 mg/L at 25 °C, Solubility in water: very poor | |
| Record name | 2-AMINOANTHRAQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17854 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminoanthraquinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4088 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-AMINOANTHRAQUINONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1579 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
5.0X10-11 mm Hg at 25 °C, Vapor pressure, Pa at 180 °C: 1.3 | |
| Record name | 2-Aminoanthraquinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4088 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-AMINOANTHRAQUINONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1579 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Red needles from alcohol, acetic acid, Red or orange-brown needles | |
CAS RN |
117-79-3 | |
| Record name | 2-AMINOANTHRAQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17854 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminoanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINOANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65Z03V2Z09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Aminoanthraquinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4088 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-AMINOANTHRAQUINONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1579 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
577 to 583 °F (NTP, 1992), 304.5 °C, 302 °C | |
| Record name | 2-AMINOANTHRAQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17854 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminoanthraquinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4088 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-AMINOANTHRAQUINONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1579 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data of 2-Aminoanthraquinone?
A1: 2-Aminoanthraquinone has the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol. Spectroscopically, it exhibits characteristic peaks in various techniques:
Q2: How does 2-Aminoanthraquinone perform under various conditions, and what are its applications based on this performance?
A2: 2-Aminoanthraquinone demonstrates stability under a range of conditions, making it suitable for various applications:
- Dye Industry: Its stability to light and heat makes it a valuable precursor for producing dyes with desirable fastness properties [].
- Electrochemical Applications: It can be incorporated into polymer films for electrode modification, demonstrating stability during electrochemical processes [, ].
Q3: Are there specific materials that 2-Aminoanthraquinone shows good compatibility with?
A3: Research indicates good compatibility with:
- Graphene: Forms stable composites with graphene hydrogels, enhancing their performance in supercapacitor electrodes [].
- Polymers: Can be incorporated into poly(amide-urea)s, enhancing thermal stability and solubility [].
Q4: Does 2-Aminoanthraquinone exhibit any catalytic properties?
A4: While not a traditional catalyst, research shows it can act as a redox mediator:
- Reduction of 4-Nitrophenol: When anchored to activated carbon fibers, 2-Aminoanthraquinone enhances the reduction of 4-Nitrophenol to 4-Aminophenol [].
Q5: Have there been computational studies on 2-Aminoanthraquinone?
A5: Yes, computational methods have been employed to understand its properties:
- Molecular Orbital Studies: Huckel and CNDO/2 calculations have been used to predict the reactivity and regioselectivity of 2-Aminoanthraquinone in electrophilic substitution reactions [].
Q6: How do structural modifications of 2-Aminoanthraquinone affect its properties?
A6: Substitutions on the anthraquinone ring significantly influence its properties:
- Position of Amino Group: The position of the amino group impacts its reactivity, with 1-Aminoanthraquinone and 2-Aminoanthraquinone exhibiting distinct behaviors [, , ].
- Additional Substituents: The presence and nature of additional substituents like methyl, nitro, or halogen groups can alter its carcinogenicity and target organ specificity [].
Q7: What is known about the stability of 2-Aminoanthraquinone and strategies to improve its formulation?
A7: While generally stable, specific formulation strategies are employed depending on the application:
- Dye Synthesis: Specific reaction conditions and purification steps are crucial to obtain high-purity 2-Aminoanthraquinone for dye synthesis [].
Q8: What are the toxicological properties and safety concerns associated with 2-Aminoanthraquinone?
A8: Research indicates potential toxicity:
- Carcinogenicity: 2-Aminoanthraquinone has been identified as a potential carcinogen in animal studies, primarily affecting the liver [, , , ].
- Nephrotoxicity: Studies in rats show that it can cause kidney damage, particularly in females [, , ].
- Genotoxicity: It has shown positive results in some genotoxicity assays [, ].
Q9: Which analytical methods are commonly used to characterize and quantify 2-Aminoanthraquinone?
A9: Several analytical techniques are employed:
- Chromatography: High-performance liquid chromatography (HPLC) is used for separation and quantification [, ].
- Spectroscopy: UV-Vis spectroscopy is commonly used for detection and quantification due to its strong absorbance properties [].
- Mass Spectrometry: Tandem mass spectrometry coupled with chromatography is used for identification and structural elucidation [].
- Electrochemistry: Electrochemical methods like voltammetry and polarography are used for detection and quantification, leveraging its redox properties [, ].
Q10: What is the environmental impact of 2-Aminoanthraquinone, and are there degradation pathways?
A10: Limited information is available regarding its environmental fate and degradation:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


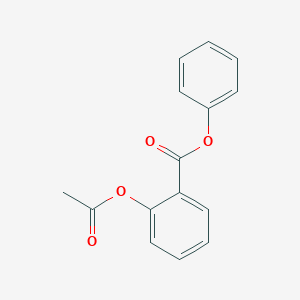
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-](/img/structure/B85902.png)
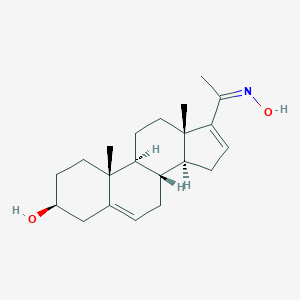


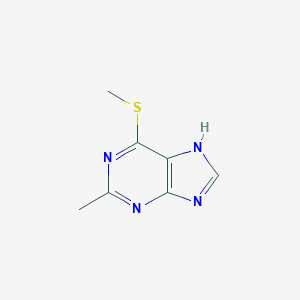


![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)

